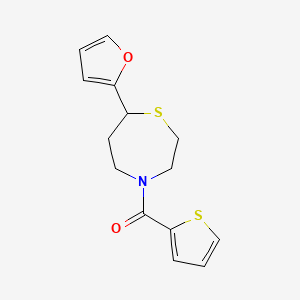

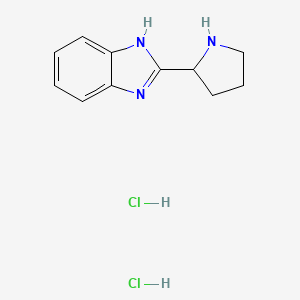

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan and thiophene are aromatic heterocyclic compounds, with furan containing an oxygen atom and thiophene containing a sulfur atom in a five-membered ring . Thiazepane is a seven-membered ring containing a nitrogen and a sulfur atom. The compound you mentioned seems to be a complex structure that includes these components.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Furan, thiophene, and thiazepane all have planar ring structures, which could influence the overall structure of the compound .Chemical Reactions Analysis

Furan and thiophene undergo various reactions such as electrophilic substitution, similar to benzene . Thiazepanes also participate in a variety of chemical reactions, often involving the nitrogen and sulfur atoms in the ring .Scientific Research Applications

Synthesis and Chemical Properties

- Aza-Piancatelli Rearrangement: Furan-2-yl(phenyl)methanol derivatives have been shown to undergo smooth aza-Piancatelli rearrangement in the presence of catalysts like In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology offers good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012).

- Phosphomolybdic Acid Catalysis: A similar rearrangement with aryl amines in the presence of phosphomolybdic acid has been reported, showcasing the synthesis of trans-4,5-disubstituted cyclopentenone derivatives (B. Reddy et al., 2012).

Molecular Interactions and Solvatochromism

- Study of Molecular Interactions: Research on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings has explored their solvatochromism and crystallochromism, contributing to the understanding of molecular interactions in various environments (Mohamed El-Sayed et al., 2003).

Protein Tyrosine Kinase Inhibitory Activity

- In Vitro Inhibitory Activity: A series of novel furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity, with several derivatives exhibiting promising activities. This research helps in understanding the structure-activity relationships of these compounds (Feilang Zheng et al., 2011).

Antiinflammatory and Antibacterial Agents

- Biological Evaluation: Microwave-assisted synthesis of novel pyrazoline derivatives incorporating the furan-2-yl motif has been conducted, revealing compounds with potent antiinflammatory and antibacterial activities. This study underlines the potential of such compounds in medicinal chemistry (P. Ravula et al., 2016).

VSMC Proliferation Inhibition

- Vascular Smooth Muscle Cells (VSMC) Proliferation Inhibition: The synthesis and evaluation of furan-2-yl(phenyl)methanone derivatives have demonstrated their potential inhibitory activities against VSMC proliferation, indicating their possible application in treating cardiovascular diseases (Li Qing-shan, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(13-4-2-9-18-13)15-6-5-12(19-10-7-15)11-3-1-8-17-11/h1-4,8-9,12H,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHJDSTZPOALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2429003.png)

![3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2429004.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)

![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2429019.png)